3-Aminonorvaline

Description

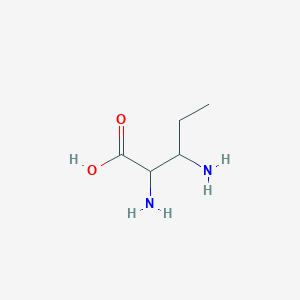

Structure

2D Structure

3D Structure

Properties

CAS No. |

80573-35-9 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2,3-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |

InChI Key |

HZIHVNNCKFUSJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)O)N)N |

Origin of Product |

United States |

Overview of Non Proteinogenic Amino Acids in Contemporary Research

Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids that are not incorporated into proteins during translation. nih.gov While over 500 amino acids are known to exist in nature, the vast majority are NPAAs. wikipedia.org These compounds are not merely metabolic curiosities; they play crucial roles in various biological processes. ebi.ac.uk In organisms like bacteria, fungi, and plants, NPAAs are essential building blocks of non-ribosomal peptides, many of which have potent biological activities. nih.gov

Contemporary research has increasingly focused on the multifaceted roles of NPAAs. They are recognized for their involvement in:

Drug Discovery and Development: The incorporation of NPAAs into peptide-based drug candidates can significantly improve their stability, potency, and bioavailability. nih.gov

Cellular Processes: NPAAs can act as intermediates in metabolic pathways, signaling molecules, and even neurotransmitters. ebi.ac.ukfrontiersin.org For instance, gamma-aminobutyric acid (GABA), a well-known NPAA, is a major inhibitory neurotransmitter in the mammalian central nervous system. ebi.ac.uk

Ecological Interactions: Plants produce a wide array of NPAAs that can function as defense compounds against herbivores or as allelochemicals that influence the growth of neighboring plants. researchgate.net

Biotechnology: The unique structures of NPAAs make them valuable tools in various biotechnological applications.

The study of NPAAs has been propelled by advancements in chemical and biological techniques, allowing for their synthesis and incorporation into larger molecules. nih.gov This has opened up new frontiers in understanding and manipulating biological systems.

Historical Perspectives in Amino Acid Research Relevant to 3 Aminonorvaline

The journey of amino acid discovery began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the first discovery of an amino acid. wikipedia.org This was followed by the discovery of cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org The term "amino acid" was first used in English in 1898. wikipedia.org

A pivotal moment in amino acid research came in 1902 when Emil Fischer and Franz Hofmeister independently proposed that proteins are composed of amino acids linked together by peptide bonds. wikipedia.org The distinction between essential and nonessential amino acids emerged from nutritional studies in the early 20th century, with William Cumming Rose identifying the essential amino acids for humans in 1957. nih.gov

While the focus for much of the 20th century was on the 20 common proteinogenic amino acids, the study of non-proteinogenic amino acids gradually gained momentum. The synthesis of various NPAAs, including β-amino acids, has been a subject of chemical research. For instance, the synthesis of β-aminonorvaline has been achieved through methods like the hydrolysis of α-amino-α-N-benzoylamino acid amides under reflux with hydrochloric acid. core.ac.uk

Current State and Scientific Significance of 3 Aminonorvaline Research

3-Aminonorvaline, with the CAS number 80573-35-9, is a non-proteinogenic amino acid that has garnered attention for its potential applications. google.com Its structure, featuring an amino group at the third carbon position, distinguishes it from its α-amino acid counterpart, norvaline.

Current research on this compound is primarily centered on its synthesis and its role as a building block in chemical synthesis. It has been mentioned as a compound of interest in the synthesis of polyimines. google.com The synthesis of β-aminonorvaline with a 65% yield has been reported using concentrated hydrochloric acid. core.ac.uk

The scientific significance of this compound lies in its potential to be incorporated into novel molecules with unique properties. As a β-amino acid, it can be used to create β-peptides, which can form stable secondary structures similar to α-peptides but are often resistant to enzymatic degradation. This resistance makes them attractive candidates for the development of new therapeutic agents.

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of β-amino acids has been shown to exhibit a range of biological effects. For example, the non-proteinogenic amino acid DL-Norvaline has been shown to inhibit bacterial growth. biosynth.com

Identification of Key Research Gaps and Emerging Avenues in 3 Aminonorvaline Studies

Chemical Synthesis Methodologies for this compound

The chemical synthesis of β-amino acids like this compound is a significant area of research in organic chemistry. One documented method involves the hydrolysis of an amide precursor. Specifically, γ-amino-α-N-benzoylnorvaline amide can be hydrolyzed using concentrated hydrochloric acid under reflux conditions to yield this compound. core.ac.uk This reaction, conducted over several hours, results in the formation of the diamino acid. core.ac.uk

| Method | Precursor | Reagents | Conditions | Yield | Reference |

| Amide Hydrolysis | γ-Amino-α-N-benzoylnorvaline amide | Concentrated Hydrochloric Acid (36%) | Reflux, 7 hours | 65% | core.ac.uk |

Stereoselective and Enantioselective Synthesis Approaches for this compound

Achieving stereocontrol is crucial in the synthesis of chiral molecules like this compound for applications in fields such as pharmaceuticals. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer in excess over the other. wikipedia.org While specific enantioselective routes for this compound are not extensively detailed in the reviewed literature, several state-of-the-art strategies are commonly employed for the synthesis of chiral β-amino acids and would be applicable.

Common approaches include:

Asymmetric Catalysis : This involves the use of chiral catalysts, such as transition metal complexes (e.g., rhodium, iridium, ruthenium) with chiral ligands, to direct the reaction towards a preferred stereoisomer. numberanalytics.comuclm.es Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful technique in this domain. numberanalytics.comunimi.itmdpi.com

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. The use of chiral sulfinamides, for example, is a well-established method for the asymmetric synthesis of amines and their derivatives. scirp.org

Biocatalysis : The use of enzymes, such as lipases or aminotransferases, can provide high levels of stereoselectivity under mild reaction conditions. numberanalytics.com Enzymes are inherently chiral and can distinguish between enantiomeric substrates or transition states. numberanalytics.com

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, and modifies them through chemical reactions to obtain the desired chiral product. wikipedia.org For instance, L-aspartic acid, a common and inexpensive amino acid, could serve as a potential starting material for synthesizing a specific enantiomer of this compound. wikipedia.org

Development of Scalable and Efficient Production Methods for this compound

The development of scalable and efficient production methods is essential for transitioning a chemical synthesis from a laboratory setting to industrial-scale manufacturing. Key considerations include cost of starting materials, reaction safety, simplicity of operations, and ease of product purification.

For this compound, a scalable synthesis would prioritize:

Cost-Effective Starting Materials : Utilizing inexpensive and commercially available precursors is fundamental.

High-Yielding Reactions : Methods like the acid hydrolysis of an amide precursor, if optimized, can be robust. core.ac.uk

Enzymatic Conversion : Industrial production of amino acids often favors enzymatic conversion or whole-cell fermentation. iastate.edu These methods can be highly stereospecific and are conducted in aqueous media under mild conditions, which is advantageous for large-scale production. iastate.edu For example, the industrial synthesis of L-aspartic acid utilizes the enzyme L-aspartate ammonia-lyase in a one-step reaction from fumaric acid and ammonia (B1221849). iastate.edu A similar biocatalytic approach, if developed for this compound, could be highly efficient and scalable.

Mechanistic Studies of this compound Chemical Synthesis

Mechanistic studies are fundamental to understanding reaction pathways and optimizing conditions. For the documented synthesis of this compound via acid-catalyzed hydrolysis of γ-amino-α-N-benzoylnorvaline amide, the mechanism follows the well-established pathway for acid-catalyzed amide hydrolysis. core.ac.uk

The generally accepted mechanism involves the following steps:

Protonation of the Carbonyl Oxygen : The carbonyl oxygen of the amide is protonated by the strong acid (H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer : A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group, making the nitrogen a better leaving group (as ammonia or an amine).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the amine.

Deprotonation : The protonated carboxylic acid is deprotonated by water to give the final carboxylic acid product and regenerate the acid catalyst.

Biosynthetic Pathways of this compound in Biological Systems

While the precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, a putative pathway can be proposed based on known biochemical transformations and the biosynthesis of other non-proteinogenic amino acids.

Elucidation of Putative Precursors and Enzymatic Steps in this compound Formation

It is plausible that the biosynthesis of this compound originates from common metabolites in the central metabolism. L-aspartic acid, which is synthesized from the citric acid cycle intermediate oxaloacetate, is a likely precursor. wikipedia.orgmdpi.com The transformation of L-aspartic acid to this compound would require a series of enzymatic reactions.

A hypothetical biosynthetic pathway could involve the following steps:

| Step | Reaction | Putative Enzyme Class | Precursor | Product |

| 1 | Activation of β-carboxyl group | Aspartate kinase | L-Aspartic acid | β-Aspartyl phosphate |

| 2 | Reduction of acyl phosphate | Aspartate-semialdehyde dehydrogenase | β-Aspartyl phosphate | L-Aspartate-β-semialdehyde |

| 3 | Reductive amination or transamination at C3 | Aminotransferase or Reductase | L-Aspartate-β-semialdehyde | 2,3-Diaminobutanoic acid |

| 4 | Decarboxylation | Decarboxylase | 2,3-Diaminobutanoic acid | This compound (as ethylenediamine) |

This table represents a hypothetical pathway and requires experimental validation.

This proposed pathway draws parallels with the established biosynthesis of other amino acids derived from aspartate, such as lysine, methionine, and threonine. wikipedia.org The key steps involve the reduction of a carboxyl group and the introduction of an amino group.

Investigation of Biosynthetic Gene Clusters Encoding this compound Production

In many microorganisms, the genes responsible for the biosynthesis of a secondary metabolite are often located together in the genome in a functional unit called a Biosynthetic Gene Cluster (BGC). frontiersin.orgnih.gov The discovery of a BGC is a powerful tool for elucidating a biosynthetic pathway. frontiersin.org

To date, a specific BGC for this compound has not been reported in public databases. However, if such a cluster exists, it would be expected to contain genes encoding the enzymes necessary for its synthesis, such as:

Aminotransferases : Enzymes that catalyze the transfer of an amino group.

Dehydrogenases/Reductases : Enzymes involved in oxidation-reduction reactions.

Decarboxylases : Enzymes that remove a carboxyl group.

Transporters : Proteins to export the final product out of the cell.

Regulatory Genes : Genes that control the expression of the other genes in the cluster.

The identification of such a cluster could be achieved through genome mining of organisms known to produce this compound or related compounds, followed by genetic and biochemical experiments to confirm the function of the encoded enzymes. nih.gov For example, the BGC for the related antimetabolite l-2-amino-4-methoxy-trans-3-butenoic acid was identified in Pseudomonas aeruginosa and found to contain genes for nonribosomal peptide synthetase (NRPS)-like enzymes, suggesting a thiotemplate mechanism for its assembly. nih.gov A similar mechanism could potentially be involved in this compound biosynthesis.

The Quest for this compound: A Scientific Frontier

Despite significant advancements in metabolic engineering and biocatalysis, dedicated research into the synthesis and enzymatic manipulation of the non-proteinogenic amino acid this compound remains a largely unexplored scientific frontier. A thorough review of the current scientific literature reveals a notable absence of specific studies on the genetic and metabolic engineering strategies for its enhanced biosynthesis, as well as a lack of characterized chemoenzymatic and biocatalytic transformations involving this particular compound.

While the broader fields of amino acid biosynthesis and enzyme engineering are well-established, with numerous examples of successful production of both natural and non-natural amino acids, this compound has not yet emerged as a specific target in these endeavors. General principles of metabolic engineering, such as the redirection of precursor molecules and the overexpression of key enzymes, are theoretically applicable. However, the specific enzymes and pathways that would be relevant to this compound production have not been elucidated in published research.

Similarly, the exploration of enzymatic conversion strategies for this compound and its analogues, and the characterization of novel enzymes catalyzing such transformations, are areas that are yet to be documented in scientific literature. The potential for enzymes such as aminotransferases or ammonia lyases to be engineered for the synthesis or modification of this compound is a compelling hypothesis, but one that awaits experimental validation.

The absence of specific data precludes the creation of a detailed article on the synthetic and biosynthetic pathways of this compound as per the requested outline. The scientific community has not yet directed its focus to this particular compound in a way that would generate the specific research findings required to populate the outlined sections. Future research into the potential applications and unique properties of this compound may stimulate the exploration of its biosynthesis and enzymatic manipulation, paving the way for future discoveries in this area.

Chromatographic Separation Techniques for this compound Analysis

Chromatography is a fundamental technique for the separation of components within a mixture. For a polar compound like this compound, several chromatographic methods are applicable, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation of non-volatile or thermally sensitive compounds like amino acids. researchgate.netwjpmr.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. asianjpr.cominnovatechlabs.com

For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). wjpmr.comasianjpr.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of amino acids and should be controlled using a buffer. asianjpr.com Detection is often achieved using a UV detector, as peptides and amino acids absorb light in the 210–220 nm range. mdpi.com

Since this compound possesses a chiral center, the separation of its enantiomers is often necessary. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP) or a chiral mobile phase additive. csfarmacie.czyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of various compounds, including amino acids. csfarmacie.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. csfarmacie.czyoutube.com

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition for Achiral Analysis | Condition for Chiral Separation |

|---|---|---|

| Column | ACE 5 C18 (4.6 x 250mm) | CHIRAL ART Cellulose-SJ (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water B: Acetonitrile | A: n-hexane/DEA (100/0.1) B: ethanol/DEA (100/0.1) | | Gradient | Isocratic or Gradient | Isocratic or Gradient | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection | UV at 210 nm | UV at 220 nm | | Temperature | Ambient | Ambient |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. organomation.com The separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a stationary phase within a column. ymc.co.jpbitesizebio.com Due to the polar nature and low volatility of amino acids like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable forms suitable for GC analysis. research-solution.comsigmaaldrich.com

Common derivatization reactions for amino acids fall into three main categories: alkylation (esterification), acylation, and silylation. research-solution.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the amino and carboxyl groups with a nonpolar silyl (B83357) group, thereby increasing volatility. sigmaaldrich.comgcms.cz Acylation with fluorinated anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) is another effective strategy to improve chromatographic behavior. nih.gov

Once derivatized, the this compound derivative is injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase like a polysiloxane. sigmaaldrich.combre.com

Table 2: Typical GC Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA in acetonitrile |

| Reaction Conditions | 100 °C for 4 hours |

| Column | SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 150°C, ramp to 300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. sebia.comlibretexts.org This method is particularly well-suited for the analysis of small, charged molecules like amino acids and requires only minute sample volumes. i-med.ac.atmun.ca

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary. scielo.br The separation of analytes is governed by their charge-to-size ratio. libretexts.org For the analysis of this compound, which is amphoteric, the pH of the background electrolyte (BGE) is a critical parameter that determines its charge state and, consequently, its migration behavior. scielo.br At a pH below its isoelectric point, it will be positively charged and migrate towards the cathode, while at a pH above its isoelectric point, it will be negatively charged.

The inner wall of the fused silica (B1680970) capillary typically carries a negative charge at pH values above 3, leading to an electroosmotic flow (EOF) of the bulk buffer towards the cathode. libretexts.org This flow influences the migration of all species. Detection in CE is often performed using UV-Vis absorbance. i-med.ac.at

Table 3: Exemplary CE Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5 or 9.0) |

| Applied Voltage | 20-30 kV |

| Injection | Hydrodynamic (pressure) |

| Detection | UV at 200 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) Coupled Techniques

Mass Spectrometry (MS) Based Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for both the identification and quantification of compounds in complex mixtures with high specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative analysis of low-level analytes in complex biological matrices such as plasma, urine, or tissue extracts. nih.govcreative-proteomics.comrsc.org The liquid chromatograph separates this compound from other matrix components, which are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acids, which are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). For quantification, Multiple Reaction Monitoring (MRM) is typically employed. creative-proteomics.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole then monitors for a specific product ion. This high specificity minimizes interferences from the matrix. creative-proteomics.com The use of a stable isotope-labeled internal standard for this compound is recommended for accurate quantification. nih.gov

Table 4: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| LC Column | Intrada Amino Acid (50 × 3 mm, 3 µm) |

| Mobile Phase | A: 0.3% Formic acid in water B: Acetonitrile | | Gradient | Optimized for amino acid separation | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | MS Analyzer | Triple Quadrupole | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | MRM Transition (Example) | Precursor Ion (M+H)+ → Product Ion | | Internal Standard | Stable isotope-labeled this compound |

Similar to GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS/MS) requires prior derivatization of this compound to enhance its volatility. nih.govnih.gov The coupling of GC with a tandem mass spectrometer provides an additional layer of selectivity and sensitivity compared to a single quadrupole MS detector. hpst.czeurl-pesticides.eu

After separation on the GC column, the derivatized this compound enters the mass spectrometer. In GC-MS, electron ionization (EI) is commonly used, which generates characteristic fragment ions. sigmaaldrich.com The mass spectrum can be used for identification by comparing it to spectral libraries. innovatechlabs.comresearchgate.net

For quantitative analysis in complex matrices, GC-MS/MS operating in MRM mode is highly effective. This approach significantly reduces background noise and improves the signal-to-noise ratio, allowing for lower detection limits. hpst.cznih.gov The selection of appropriate precursor and product ions for the specific derivative of this compound is crucial for method development.

Table 5: Illustrative GC-MS/MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Propyl chloroformate/Propanol |

| GC Column | Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | Precursor Ion → Product Ion |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) for Spatial Localization of this compound

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that enables the visualization of the spatial distribution of molecules within tissue sections without the need for labels. labcompare.comnih.gov This method combines the sensitivity and selectivity of mass spectrometry with microscopic imaging, providing a map of the analyte's location within a biological sample. nih.gov For a small amine-containing metabolite like this compound, MALDI-IMS can reveal its localization in specific cellular regions or tissue compartments. nih.govnih.gov

The general workflow for MALDI-IMS involves sectioning the tissue, coating it with a matrix that facilitates the desorption and ionization of the analyte, and then systematically analyzing the tissue surface with a laser to generate a mass spectrum at each coordinate. nih.gov This collection of spectra is then used to create an ion-density map for the specific mass-to-charge ratio (m/z) of the molecule of interest.

A significant challenge in the analysis of endogenous small molecules like this compound is their often low ionization efficiency. To overcome this, on-tissue chemical derivatization can be employed to enhance detection sensitivity and specificity. nih.govfrontiersin.org For primary amines such as this compound, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) can be applied to the tissue to introduce a tag that improves ionization, allowing for more robust detection and imaging. nih.govfrontiersin.org High spatial resolution MALDI-IMS, utilizing smaller laser diameters, can further provide more detailed localization within specific cellular structures. nih.gov

High-Resolution Mass Spectrometry for Isomer Differentiation and Accurate Mass Measurement of this compound

Differentiating between isomers, which have the same molecular formula but different structural arrangements, is a significant analytical challenge. nih.govlcms.cz High-resolution mass spectrometry (HRMS) is indispensable for this purpose, as it provides highly accurate mass measurements, which can help in confirming the elemental composition of this compound. nih.gov Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR/MS) or Orbitrap mass spectrometry offer the mass accuracy and resolving power necessary to distinguish between closely related compounds. lcms.cznih.gov

When coupled with tandem mass spectrometry (MS/MS or MSn), HRMS can differentiate isomers based on their unique fragmentation patterns. nih.govlcms.cz By isolating the ion corresponding to this compound and subjecting it to collision-induced dissociation (CID), distinct fragment ions can be generated that are characteristic of its specific structure. lcms.cz This approach is crucial for distinguishing this compound from other aminopentanoic acid isomers. The development of various fragmentation techniques, such as higher-energy collisional dissociation (HCD) and ultraviolet photodissociation (UVPD), further expands the toolbox for isomer differentiation. lcms.cz Ion mobility spectrometry (IMS) coupled with mass spectrometry is another powerful technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation for isomeric compounds. polyu.edu.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules in solution. fepbl.commdpi.com It is based on the magnetic properties of atomic nuclei and can be used to elucidate the precise structure of this compound and to quantify its concentration in a sample. fepbl.comresearchgate.net

For structural elucidation, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.netnih.gov 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton. mdpi.comnih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms, allowing for the complete assignment of the molecule's structure. This level of detail is critical for confirming the identity of this compound and distinguishing it from its isomers. fepbl.commdpi.com

Quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of an analyte without the need for an identical standard for calibration. bwise.krnih.gov By comparing the integral of a specific signal from this compound to the integral of a signal from a certified internal standard of known concentration, the absolute amount of this compound in the sample can be determined. ox.ac.ukptfarm.pl This method is highly reproducible and provides traceability to the International System of Units (SI). bwise.kr The simplicity of the sample preparation and the direct proportionality between signal intensity and the number of nuclei make qNMR a robust quantitative tool. bwise.krnih.gov

Derivatization Strategies for Enhanced Detection and Analysis of this compound

Derivatization is a chemical modification technique used to convert an analyte into a derivative with improved properties for analysis. For a small, polar molecule like this compound, derivatization can enhance its chromatographic retention, improve its detectability by various detectors, and increase its ionization efficiency in mass spectrometry. actascientific.comactascientific.com

In chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary for amino acids as they typically lack a strong chromophore for UV-Vis absorption or fluorescence detection. jasco-global.com Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comjasco-global.com

Pre-column derivatization involves reacting the sample with a derivatizing reagent in the autosampler prior to injection. jasco-global.com This approach is widely used because it can be automated, is compatible with reversed-phase columns, and often leads to high sensitivity. shimadzu.comlcms.cz Common reagents for primary amines like 3-aminorvaline include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC). actascientific.comshimadzu.com

Post-column derivatization involves separating the underivatized amino acids, typically on an ion-exchange column, and then mixing the column effluent with a derivatizing reagent in a reactor before it reaches the detector. jasco-global.com Reagents like ninhydrin (B49086) or OPA are commonly used in post-column systems. actascientific.comjasco-global.com While this method can be more complex, it avoids potential issues with multiple derivative products that can occur in pre-column derivatization. actascientific.com

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. actascientific.com

As mentioned in section 3.2.3, on-tissue derivatization is a key strategy for enhancing the detection of small molecules like this compound in imaging mass spectrometry. nih.gov This approach involves applying a chemical reagent directly to the surface of a tissue section to modify the analyte in situ, thereby increasing its ionization efficiency for MALDI-IMS analysis. frontiersin.org

For primary amines, reagents such as coniferyl aldehyde (CA), pyrylium (B1242799) salts, and N-hydroxysuccinimidyl carbamates have been successfully used. frontiersin.org The derivatization reaction introduces a chemical tag that is more readily ionized by the MALDI laser, leading to a significant increase in signal intensity and improved limits of detection. nih.govmdpi.com This allows for the visualization of low-abundance metabolites that might otherwise be undetectable. diva-portal.org Recent developments have focused on creating multimodal imaging platforms by combining on-tissue derivatization with other imaging techniques, such as immunohistochemistry, to provide a more comprehensive molecular picture of the tissue. labcompare.comrsc.org

The successful application of any derivatization strategy hinges on the careful optimization and validation of the reaction conditions for the specific analytical platform being used. mjcce.org.mkmjcce.org.mk This ensures that the derivatization is efficient, reproducible, and does not introduce artifacts that could interfere with the analysis.

Key parameters that require optimization include:

Reagent Concentration: The concentration of the derivatizing reagent must be sufficient to ensure complete reaction with the analyte without causing excessive background signal. mjcce.org.mk

pH: The pH of the reaction mixture can significantly influence the rate and completeness of the derivatization reaction. mjcce.org.mk

Reaction Time and Temperature: These parameters need to be controlled to ensure the reaction goes to completion without causing degradation of the analyte or the derivative. mjcce.org.mknih.gov

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting derivative. shimadzu.com

Validation of the optimized method typically involves assessing its linearity, accuracy, precision (repeatability and reproducibility), and limits of detection and quantification. mjcce.org.mkmjcce.org.mk This rigorous process ensures that the analytical method is reliable and fit for its intended purpose in the analysis of this compound. researchgate.net

Interactive Data Tables

Table 1: Common Derivatization Reagents for Amine Analysis

| Derivatizing Reagent | Functional Group Targeted | Typical Analytical Platform |

|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence shimadzu.com |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary Amines | HPLC-Fluorescence shimadzu.com |

| Dansyl chloride | Primary and Secondary Amines | HPLC-UV/Fluorescence actascientific.com |

| Coniferyl aldehyde (CA) | Primary Amines | MALDI-IMS nih.govfrontiersin.org |

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Primary Application | Key Advantages |

|---|---|---|

| MALDI-IMS | Spatial Localization | Provides spatial distribution in tissues. nih.gov |

| HRMS | Isomer Differentiation | High mass accuracy and fragmentation data. nih.gov |

| NMR Spectroscopy | Structural Elucidation | Non-destructive, detailed structural information. fepbl.com |

| qNMR | Quantitative Analysis | High accuracy and precision without identical standards. bwise.kr |

In-tissue Derivatization Approaches for Imaging Mass Spectrometry Applications

Comprehensive Sample Preparation Techniques for Bioanalytical Research of this compound

The accurate and reliable quantification of this compound in biological matrices is critically dependent on the sample preparation process. This initial step is designed to isolate the target analyte from complex sample components, such as proteins, lipids, and salts, which can interfere with subsequent analytical measurements. The choice of a sample preparation technique is governed by the physicochemical properties of this compound, the nature of the biological matrix (e.g., plasma, serum, urine), the required sensitivity of the assay, and the analytical technique to be employed, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. creative-proteomics.comchromatographyonline.com

Solid Phase Extraction (SPE) and Microextraction Methods for this compound from Biological Matrices

Solid Phase Extraction (SPE) is a highly selective and efficient method for the extraction and purification of analytes from complex matrices. acs.orgresearchgate.net It utilizes a solid sorbent material, packed into a cartridge or a well plate, to retain the analyte of interest while other matrix components are washed away. mdpi.com For a polar compound like this compound, which exists as a zwitterion at physiological pH, ion-exchange SPE is a particularly effective approach. nih.gov

Solid Phase Extraction (SPE)

A common strategy for extracting amino acids, including what would be applicable to this compound, from plasma or serum involves the use of a strong cation-exchange (SCX) SPE cartridge. nih.gov The general procedure is as follows:

Conditioning: The SPE sorbent is activated, typically with methanol, followed by an equilibration step with an acidic buffer (e.g., 0.1 M acetic acid, pH 2.8). nih.gov This prepares the sorbent for optimal interaction with the analyte.

Sample Loading: The biological sample, pre-treated by acidification to ensure the amino group of this compound is protonated (positively charged), is loaded onto the cartridge. nih.gov The positively charged analyte is retained by the negatively charged stationary phase of the SCX sorbent.

Washing: The cartridge is washed with a series of solvents to remove unretained matrix components. A common washing sequence might include a weak organic solvent and then an acidic solution to remove neutral and acidic interferences.

Elution: The retained this compound is eluted from the sorbent using a basic solution, such as methanol containing a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 2-6% NH4OH). rsc.org The basic pH neutralizes the positive charge on the amino acid, disrupting its interaction with the sorbent and allowing it to be eluted.

The choice of sorbent and elution solvents is critical and often requires optimization to achieve high recovery and sample cleanliness. Mixed-mode SPE, which combines both ion-exchange and reversed-phase retention mechanisms, can also be employed for enhanced selectivity. acs.org

| Parameter | Typical Condition for Amino Acid SPE | Purpose |

| Sorbent Type | Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) | Retains positively charged amino acids. nih.govrsc.org |

| Conditioning Solvent | 1. Methanol2. Water/Aqueous Buffer | Activates the sorbent and equilibrates it to the sample pH. rsc.org |

| Sample Pre-treatment | Acidification (e.g., with acetic or formic acid) | Ensures protonation of the amino group for retention on SCX. nih.gov |

| Washing Solvent | 1. Acidified Water2. Methanol | Removes hydrophilic and lipophilic interferences. acs.org |

| Elution Solvent | Methanol with Ammonium Hydroxide (e.g., 2-6%) | Neutralizes the analyte's charge for elution. rsc.org |

Microextraction Methods

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvents, making them more environmentally friendly and cost-effective. nih.govmdpi.com For the analysis of amino acids in biological fluids, techniques like dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME) have gained attention. mdpi.comtandfonline.com

In a typical DLLME procedure for amino acids (often after derivatization to increase hydrophobicity), a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area for rapid mass transfer of the analyte into the extraction solvent. After centrifugation, the small volume of sedimented organic phase is collected for analysis.

While specific applications of microextraction for this compound are not widely documented, the principles applied to other amino acids could be adapted. This would likely involve derivatization of this compound to enhance its extractability into the micro-volume of organic solvent. tandfonline.com

Protein Precipitation and Liquid-Liquid Extraction Optimization for this compound

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma and serum prior to analysis. abcam.commdpi.com This is crucial as proteins can interfere with chromatographic analysis by fouling the column and causing ion suppression in mass spectrometry. The principle involves altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of the solution. abcam.com

Common precipitating agents include:

Organic Solvents: Acetonitrile is frequently used due to its high efficiency in precipitating proteins. mdpi.com Typically, a cold solvent is added to the sample in a specific ratio (e.g., 3:1 or 4:1 solvent-to-sample volume). After vortexing and centrifugation, the clear supernatant containing the analyte is collected. mdpi.comuq.edu.au Methanol is another option, though it may be less effective at removing all proteins. mdpi.com

Acids: Trichloroacetic acid (TCA) and sulfosalicylic acid (SSA) are effective protein precipitants. creative-proteomics.com A 10% TCA solution or solid SSA is added to the sample, followed by centrifugation to pellet the precipitated proteins. creative-proteomics.combevital.no Care must be taken as acidic conditions can sometimes affect the stability of certain analytes.

| Precipitating Agent | Typical Concentration/Ratio | Advantages | Considerations |

| Acetonitrile | 3-4 volumes to 1 volume of sample | High precipitation efficiency, simple procedure. mdpi.com | May not remove all phospholipids, potentially leading to matrix effects. |

| Methanol | 3-4 volumes to 1 volume of sample | Compatible with many LC-MS mobile phases. | Generally less efficient at protein removal than acetonitrile. mdpi.com |

| Trichloroacetic Acid (TCA) | Final concentration of ~10% | Very effective at precipitating proteins. creative-proteomics.com | Can be harsh and may require pH adjustment of the supernatant. |

| Sulfosalicylic Acid (SSA) | ~30-40 mg/mL of sample | Effective and widely used for amino acid analysis. bevital.no | May introduce non-volatile salts into the sample. |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar molecules like this compound, direct LLE from a biological fluid into a non-polar organic solvent is generally inefficient.

However, LLE becomes a powerful tool after a derivatization step that converts the polar amino acid into a more hydrophobic derivative. google.com For instance, derivatization of the amino group of this compound can significantly increase its partition into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

The optimization of LLE involves:

Solvent Selection: Choosing an organic solvent that provides high recovery for the derivatized analyte and is immiscible with the aqueous sample.

pH Adjustment: Adjusting the pH of the aqueous phase to suppress the ionization of the derivatized analyte, thereby maximizing its partitioning into the organic phase.

Extraction and Back-Extraction: Multiple extractions can be performed to improve recovery. Sometimes, a back-extraction step into a clean aqueous phase at a different pH is used for further sample clean-up.

While direct LLE is not ideal for this compound, its combination with derivatization offers a viable, albeit more complex, sample preparation strategy. google.com

Conformational Analysis and Stereochemical Characterization of this compound in Various States

There is a lack of specific studies in the available scientific literature that focus on the detailed conformational analysis or stereochemical characterization of this compound in its various physical states. While general principles of conformational analysis for amino acids and their derivatives are well-established, specific experimental or computational studies for this compound, such as determining its preferred rotamers or energy profiles of its conformations, are not documented in the searched results. ethz.chchemrxiv.orgnih.gov

Application of X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) to this compound-Bound Complexes

No specific X-ray crystallography or cryo-electron microscopy (cryo-EM) studies were found for this compound, either in its free form or in complex with proteins or other biomolecules. A crystal structure is available for L-erythro-3,5-diaminohexanoate dehydrogenase, which acts on a related but distinct substrate. researchgate.net Additionally, a crystal structure for glutamate-1-semialdehyde (B1620169) 2,1-aminomutase in complex with (4S)-4,5-diaminopentanoic acid has been deposited in the Protein Data Bank (PDB ID: 3usf). pdbj.org However, this is an isomer of this compound.

Investigation of Protein-Ligand Interactions Involving this compound

While derivatives of 3,5-diaminopentanoic acid are utilized in broader protein interaction studies, specific details regarding the direct interactions of this compound with proteins are not well-documented.

Characterization of Binding Sites and Determination of Binding Affinities

Specific data on the characterization of protein binding sites for this compound and the determination of its binding affinities (e.g., Kd or Ki values) are not available in the searched literature. However, protected forms of 3,5-diaminopentanoic acid, such as (R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid, are used in peptide synthesis to create molecules for structure-activity relationship (SAR) studies. These studies aim to enhance the selectivity and affinity of peptides for specific targets, such as cancer cell receptors. The positively charged nature of the compound suggests its utility as a binding reagent in studies involving protein aggregation.

Structural Basis of Specificity and Selectivity in this compound Binding Proteins

Due to the absence of crystal structures or detailed binding studies for this compound in complex with proteins, the structural basis for its specificity and selectivity remains unelucidated.

Elucidation of Enzymatic Catalysis and Inhibition Mechanisms Mediated by this compound

There is no direct evidence in the available literature concerning the role of this compound in mediating enzymatic catalysis or acting as an enzyme inhibitor. Studies on related compounds exist, such as the inhibition of 2,4-diaminopentanoate (B1235806) dehydrogenase by (2R,4S)-2,4-diaminopentanoate via uncompetitive substrate inhibition. nih.gov This enzyme is part of the oxidative ornithine degradation pathway. nih.gov L-Ornithine ((S)-2,5-diaminopentanoic acid), an isomer of this compound, is a known component of the urea (B33335) cycle and an inhibitor of arginase. targetmol.comwikipedia.org

Studies on Interactions of this compound with Nucleic Acids and Other Biomolecules

No specific research studies detailing the interactions of this compound with nucleic acids (DNA or RNA) were found. Research on related diamino acids has shown that they can be incorporated into platinum(II) complexes that bind to DNA. For instance, complexes with ornithine have been studied for their interaction with DNA nucleobases. nih.gov Another study mentions that DL-Norvaline may inhibit bacterial growth by preventing RNA synthesis, though this is a different compound. biosynth.com

Computational Modeling and in Silico Approaches for 3 Aminonorvaline Research

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions of 3-Aminonorvaline

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that reveals the dynamic behavior of the molecule. scirp.org For this compound, MD simulations are crucial for understanding its conformational landscape and how it interacts with its environment.

Conformational Dynamics: Unlike a static picture, a molecule like this compound is in constant motion, with its rotatable bonds allowing it to adopt a multitude of shapes or "conformations." MD simulations can explore this conformational space, identifying the most stable (lowest energy) conformations and the energy barriers between them. rsc.org This is particularly important for a β-amino acid, as its backbone is more flexible than that of a standard α-amino acid, potentially allowing it to form unique secondary structures like stable helices and turns when incorporated into peptides. acs.org Computational studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. acs.org An MD simulation of this compound would map out its dihedral angle distributions, revealing its preferred geometries and the likelihood of forming such internal hydrogen bonds.

Solvent Interactions: The behavior of a molecule is heavily influenced by its solvent environment, typically water in biological systems. MD simulations explicitly model the interactions between this compound and surrounding water molecules. These simulations can quantify key properties such as solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. nih.gov This is critical for predicting the molecule's solubility and partitioning behavior. Research on amino acid analogs using MD has shown that such simulations can accurately predict solvation free energies in different solvents, like water and octanol, which helps in assessing bioavailability. nih.govnih.gov For this compound, simulations would reveal the structure of its hydration shell, the number of hydrogen bonds it forms with water, and how it perturbs the local water structure.

The table below illustrates the type of data that can be generated from MD simulations of amino acid analogs to characterize their interactions and dynamics.

| Simulation Parameter | Observable Property | Typical Finding for Amino Acid Analogs | Relevance for this compound |

| Simulation Time | Conformational Sampling | Microseconds are often required to adequately sample the conformational space of flexible molecules. nih.gov | Determines the range of shapes the molecule can adopt and their relative stabilities. |

| Solvent Model | Solvation Free Energy | Calculated energies predict solubility and partitioning between different environments (e.g., water vs. lipid). nih.gov | Predicts how this compound would distribute in a biological system. |

| Force Field | Interatomic Forces | Parameters from force fields like CHARMM or AMBER define the potential energy of the system. researchgate.net | Ensures the physical realism of the simulated molecular interactions. |

| Temperature/Pressure | System Dynamics | Simulations are typically run under conditions mimicking the human body (e.g., 310 K, 1 bar) to study behavior in a biological context. researchgate.net | Provides insight into the molecule's flexibility and interactions under physiological conditions. |

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions of this compound

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation, yielding information about electron distribution, orbital energies, and other fundamental properties that govern a molecule's reactivity and spectroscopic signature. westmont.edu

Electronic Properties and Reactivity: QC calculations can determine a host of electronic descriptors for this compound. These include the distribution of partial charges on each atom, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the electrostatic potential map reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how it will interact with other molecules. researchgate.net Studies on other non-proteinogenic amino acids have used DFT to calculate properties like ionization energy, electron affinity, and chemical hardness, which collectively describe the molecule's tendency to participate in redox reactions. acs.org

Spectroscopic Predictions: A powerful application of QC calculations is the prediction of spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, QC methods can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help interpret complex experimental results. For novel compounds like this compound, this predictive power is invaluable for structural elucidation. nih.gov

The following table presents examples of properties that can be calculated for this compound using quantum chemical methods, based on findings for similar molecules. acs.orgmdpi.com

| Calculated Property | Computational Method | Significance for this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov |

| Vibrational Frequencies | DFT | Predicts the molecule's IR spectrum, aiding in experimental identification. nih.gov |

| NMR Chemical Shifts | DFT with GIAO method | Predicts ¹H and ¹³C NMR spectra, crucial for structural confirmation. |

| HOMO/LUMO Energies | DFT | Indicates electronic excitability and chemical reactivity. |

| Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Ionization Potential | DLPNO-CCSD(T) | Predicts the energy required to remove an electron (propensity for oxidation). acs.org |

| Electron Affinity | DLPNO-CCSD(T) | Predicts the energy released when an electron is added (propensity for reduction). acs.org |

Ligand Docking and Virtual Screening for Identification of this compound Binding Partners

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net When this process is applied to large libraries of compounds, it is known as virtual screening—a method used to identify potential drug candidates or molecular probes that are likely to bind to a target protein. acs.org

For this compound, these techniques can be used in two primary ways:

As part of a peptide ligand: If this compound is incorporated into a peptide, docking simulations can predict how this modification affects the peptide's binding to its target protein. The unique conformational properties of a β-amino acid can alter the peptide's shape and introduce new interactions, potentially enhancing binding affinity or specificity.

As a fragment in a library: this compound can be included in virtual libraries of non-natural amino acids used for in silico peptide optimization. medchemexpress.comunimi.it In this approach, residues in a known peptide binder are computationally mutated to library compounds, including this compound. Docking calculations then score the new peptide variants, identifying substitutions that improve binding. rsc.org This allows for the massive expansion of chemical space beyond the 20 natural amino acids, aiding in the design of more potent and stable peptide-based therapeutics. medchemexpress.com

The success of a virtual screening campaign is often measured by its ability to enrich the top-ranked compounds with true binders. The results can guide the synthesis of the most promising candidates for experimental validation. rsc.org

| Virtual Screening Component | Description | Application to this compound |

| Target Protein Structure | An experimentally determined (e.g., X-ray crystallography) or high-quality modeled 3D structure of the protein of interest. | A potential protein partner for a this compound-containing peptide. |

| Ligand Library | A database of 3D structures of molecules to be screened. | Can include peptides where specific positions are substituted with this compound. unimi.it |

| Docking Algorithm | Software (e.g., GOLD, AutoDock) that samples ligand conformations and orientations within the protein's binding site. | Predicts the binding pose of a this compound-modified peptide. |

| Scoring Function | A function that estimates the binding affinity (e.g., free energy of binding) for each docked pose. | Ranks different peptide variants to identify those with the highest predicted affinity. |

| Hit Selection | The top-ranked compounds are selected as "hits" for further investigation. | A peptide containing this compound might be identified as a promising candidate for synthesis and testing. |

Computational Systems Biology and Metabolic Network Modeling Incorporating this compound

Computational systems biology aims to understand complex biological systems as a whole by integrating experimental data with mathematical and computational models. acs.org One of its key tools is genome-scale metabolic network modeling, which represents the complete set of metabolic reactions in an organism. While direct research incorporating this compound into such models is not prominent, the framework provides a clear path for investigating its systemic effects should its biochemical interactions be discovered.

If this compound were identified as a metabolite or an inhibitor of a metabolic enzyme, it could be added to an existing genome-scale metabolic model (GEM). A GEM is a mathematical representation of all known metabolic reactions in a cell, constrained by the stoichiometry of these reactions.

Using techniques like Flux Balance Analysis (FBA), researchers can predict the flow of metabolites (flux) through the entire network under different conditions. By incorporating this compound, FBA could simulate how its presence perturbs the metabolic state. For example, if this compound inhibits a key enzyme, the model could predict how metabolic flux is rerouted through alternative pathways and what the resulting impact on cellular objectives, such as growth or energy production, would be.

Beyond steady-state predictions from FBA, more dynamic modeling approaches can predict how a cell responds over time to the introduction or removal of this compound. By integrating metabolic models with regulatory networks (which control gene expression), it's possible to simulate the cell's adaptation to the metabolic perturbation caused by this compound. For instance, if this compound depletes a critical metabolite, the model could predict the upregulation of genes for enzymes in a compensatory pathway. These predictive models are invaluable for generating hypotheses about the systemic role of a novel compound and for guiding metabolic engineering efforts.

Simulation of this compound Flux and Perturbations in Metabolic Pathways

De Novo Structure Prediction and Homology Modeling of this compound-Interacting Proteins

Understanding the function of this compound often requires knowing the three-dimensional structures of the proteins it interacts with or is a part of. Computational modeling provides two main avenues for this: homology modeling and de novo structure prediction.

Homology Modeling: If a protein that binds this compound is discovered, and its amino acid sequence is known, its 3D structure can often be predicted via homology modeling. This method relies on finding a known experimental structure of a similar (homologous) protein to use as a template. The sequence of the unknown protein is aligned to the template sequence, and a 3D model is built based on the template's backbone structure. This is a reliable method when a close homolog with a known structure exists.

De Novo Structure Prediction: This method predicts a protein's structure from its amino acid sequence alone, without relying on a template. This is a much more challenging problem but is essential for novel proteins with no known structural homologs. This approach is particularly relevant for the design of "foldamers"—synthetic peptides that fold into well-defined structures. Researchers have successfully used computational design protocols, such as Rosetta, to create novel miniproteins containing β-amino acids. If this compound were to be used as a building block for a new, designed protein, de novo prediction methods would be essential for modeling its three-dimensional fold and ensuring the formation of a stable, well-packed hydrophobic core.

Biological Roles and Research Implications of 3 Aminonorvaline

Investigations into 3-Aminonorvaline's Role in Cellular Metabolism and Homeostasis Research

Cellular metabolism encompasses all the biochemical reactions within a cell that are necessary to maintain life, while cellular homeostasis is the process of maintaining a stable internal cellular environment. mdpi.com Amino acids are fundamental to these processes, serving as building blocks for proteins and as intermediates in various metabolic pathways. nih.govnih.gov They are critical for growth, tissue repair, and other essential bodily functions. nih.gov The regulation of amino acid concentrations, transport, and metabolism is crucial for maintaining cellular homeostasis. nih.govresearchgate.net

Despite the foundational role of amino acids, specific investigations detailing the role of this compound in cellular metabolism and homeostasis are not found in the currently available scientific literature. Research into the metabolic fate or homeostatic functions of this specific non-proteinogenic amino acid appears to be limited.

Research on this compound as a Precursor or Metabolite in Natural Product Biosynthesis Pathways

Natural products, particularly secondary metabolites from microorganisms and plants, are a rich source of bioactive compounds, including many pharmaceuticals. nih.gov The biosynthesis of these complex molecules often involves unique building blocks, including uncommon amino acids. core.ac.uknih.gov For example, the amino acid 3-amino-5-hydroxybenzoic acid is a known precursor in the biosynthesis of ansamycin (B12435341) antibiotics. researchgate.net Studies into the biosynthesis of antibiotics often involve feeding labeled precursors to producing organisms to elucidate the metabolic pathway and to generate novel analogues. nih.gov

However, a review of the literature did not yield studies identifying this compound as a natural precursor or a metabolite in the established biosynthetic pathway of any known natural product. While the chemical synthesis of β-aminonorvaline has been described, its role in natural biosynthetic pathways remains unelucidated in the available research. nih.gov

Elucidation of this compound's Modulatory Effects on Enzyme Activity and Intracellular Signaling Pathways

The modulation of enzyme activity is a key mechanism for controlling biological pathways. nih.gov Inhibitors can act through various mechanisms, such as competitive or mixed inhibition, to reduce an enzyme's catalytic efficiency. nih.govsolubilityofthings.com Similarly, intracellular signaling pathways, which are complex cascades of molecular events, regulate a vast array of cellular processes. michberk.comnih.gov The specific interaction of small molecules with components of these pathways can lead to significant physiological effects.

Currently, there is a lack of specific research elucidating the modulatory effects of this compound on particular enzymes or intracellular signaling cascades. While studies on other synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, specific data for this compound is not available. nih.gov

Applications of this compound as a Biochemical Probe or Research Tool in Mechanistic Studies

Biochemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target to elucidate its function. nih.gov Non-canonical amino acids can be incorporated into peptides or used in mechanistic studies to understand complex biological processes like protein translation. nih.gov

The application of this compound as a biochemical probe or as a specialized tool in mechanistic studies has not been reported in the accessible scientific literature. There are no published examples of its use to investigate biological mechanisms or as a labeled molecule for tracking biochemical processes.

Comparative Studies on the Biological Activities of this compound Stereoisomers

Stereoisomerism plays a critical role in the biological activity of molecules. mdpi.comrsc.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic properties because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov This principle is well-documented for many compounds, where often only one stereoisomer is responsible for the desired biological effect, while the other(s) may be inactive or even cause adverse effects. core.ac.uk For instance, studies on the stereoisomers of 3-Br-acivicin, a structurally related compound, revealed that only the (5S, αS) isomer displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transporters.

Despite the established importance of stereochemistry, specific comparative studies on the biological activities of the different stereoisomers of this compound have not been published. While methods for the synthesis and biological evaluation of enantiomers of other compounds are well-established, nih.gov such research dedicated to this compound is not currently available.

Interdisciplinary Research Perspectives and Methodological Considerations

Integration of Chemical Biology and Synthetic Biology Approaches in 3-Aminonorvaline Discovery

The discovery and development of non-proteinogenic amino acids (NPAAs) like this compound are significantly enhanced by the integration of chemical and synthetic biology. nih.gov These fields offer complementary tools to create and screen extensive libraries of novel amino acid structures. nih.gov

Chemical biology provides methods for solid-phase peptide synthesis and chemical ligation, which are instrumental in producing peptides containing NPAAs. frontiersin.org A key advantage of these chemical methods is the ability to incorporate a wide array of functional groups and to produce homogenous materials. frontiersin.org Synthetic biology, on the other hand, leverages genetic engineering to produce desired proteins on a larger scale and to study them within their native cellular contexts. frontiersin.orgfrontiersin.org This includes reprogramming the genetic code to enable the incorporation of unnatural amino acids into proteins. rsc.org

The challenges in the chemical synthesis of NPAAs, such as achieving stereoselectivity and high yields, can be addressed by biocatalytic routes that use enzymatic reactions. nih.gov While biocatalysis offers higher yields and fewer steps in an aqueous environment, the cost of cofactors for large-scale production can be a limiting factor. nih.gov The combination of both chemical and biosynthetic strategies, such as the orthogonal synthetase-tRNA approach and in vitro translation methods, facilitates the creation of diverse peptide libraries containing NPAAs. nih.gov These libraries are then used for target screening to identify specific peptides with desired properties. nih.gov

The recombinant production of NPAAs in model organisms like Escherichia coli is a promising advancement. frontiersin.org This approach circumvents the challenges of cultivating native host organisms, which often require specialized conditions and are difficult to genetically manipulate. frontiersin.org By integrating synthetic operons into E. coli, researchers can produce NPAAs and potentially enhance yields through the addition of pathway precursors. frontiersin.org

Development of High-Throughput Screening Methodologies for this compound-Related Activities

High-throughput screening (HTS) is crucial for identifying novel biocatalysts and improved enzyme mutants from large libraries, a common need in modern biocatalysis. sci-hub.se For activities related to amino acids, several HTS methods have been developed. One such method is for screening amino acid decarboxylase activity, which is applicable to a wide range of amino acid/amine pairs. sci-hub.se This method uses the differential response to o-diacetylbenzene and mercaptoethanol and has been validated for its versatility with pure substrates, mixtures, and enzymatic reactions from both commercial enzymes and crude cell extracts. sci-hub.se

Another approach couples the HTS of common precursors, like amino acids, with low-throughput targeted validation of the molecule of interest. acs.org This workflow helps to uncover non-intuitive metabolic engineering targets. acs.org For the direct screening of amino acids, artificial biosensors can be employed. acs.org

A simple and rapid screening method for amino acid dehydrogenases has also been developed. nih.gov This method is based on the competitive relationship between a non-fluorescent Cu(II)-calcein complex and an amino acid. nih.gov The introduction of the amino acid releases fluorescent calcein (B42510) from the complex, allowing for quick detection. nih.gov This technique has been successfully used to screen a library of leucine (B10760876) dehydrogenase mutants. nih.govresearchgate.net

Furthermore, a method for analyzing non-proteinogenic amino acids without the need for conventional chromatographic equipment has been developed. nih.govacs.org This technique involves the enzymatic conversion of the non-proteinogenic amino acid into a proteinogenic one, which is then incorporated into a reporter protein via a cell-free protein synthesis system. nih.govacs.org The activity of the reporter protein can then be measured to quantify the non-proteinogenic amino acid. nih.govacs.org

Table 1: Comparison of High-Throughput Screening Methodologies for Amino Acid-Related Activities

| Methodology | Principle | Application | Key Features |

|---|---|---|---|

| Amino Acid Decarboxylase Assay | Differential response to o-diacetylbenzene and mercaptoethanol. sci-hub.se | Screening of amino acid/amine pairs. sci-hub.se | Broad applicability, versatile with different sample types. sci-hub.se |

| Coupled HTS and Targeted Validation | HTS of precursors with biosensors, followed by targeted validation. acs.org | Discovery of metabolic engineering targets. acs.org | Uncovers non-intuitive targets. acs.org |

| Amino Acid Dehydrogenase Assay | Competitive binding to a Cu(II)-calcein complex. nih.gov | Screening of amino acid dehydrogenase activity. nih.gov | Rapid, fluorescence-based detection. nih.gov |

| Cell-Free Protein Synthesis Assay | Enzymatic conversion to a proteinogenic amino acid and incorporation into a reporter protein. nih.govacs.org | Quantification of non-proteinogenic amino acids. nih.govacs.org | No chromatography needed, highly accessible. nih.govacs.org |

Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Discovery and Characterization

Advanced omics technologies, particularly metabolomics and proteomics, are pivotal in the discovery and characterization of novel non-proteinogenic amino acids like this compound. mdpi.com These technologies allow for the large-scale study of metabolites and proteins, providing a comprehensive view of cellular processes. nih.govthermofisher.com

Metabolomics provides a snapshot of the complete set of small-molecule metabolites in a biological system, offering insights into its physiological state. thermofisher.comevotec.com Untargeted metabolomics, in particular, aims to capture as many metabolites as possible, enabling the discovery of novel compounds and metabolic pathways without prior bias. evotec.com This is crucial for identifying new NPAAs and understanding their roles in metabolic networks. evotec.com Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used in metabolomics. thermofisher.comfrontlinegenomics.com

Proteomics focuses on the entire set of proteins produced by an organism. mdpi.com In the context of NPAA research, proteomics can be used to identify proteins that are modified by or interact with these amino acids. mdpi.com For example, studies on the non-proteinogenic amino acid BMAA have used proteomics to reveal its regulatory effects on metabolism and cell development in cyanobacteria. mdpi.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the accurate comparison of protein concentrations between different samples, which is valuable for understanding the impact of NPAAs on the proteome. nih.gov

The integration of metabolomics and proteomics, often as part of a multi-omics approach, provides a more complete picture of the biological effects of NPAAs. mdpi.comthermofisher.com For instance, the biosynthesis of novel NPAAs in a recombinant host like E. coli can be confirmed and analyzed through proteomic and metabolomic analyses. frontiersin.org This integrated approach can elucidate the metabolic pathways involved and the impact of the novel amino acid on the host's cellular machinery. frontiersin.orgfrontiersin.org

Ethical Considerations in Amino Acid Research and Synthetic Biology Applications

Research involving novel amino acids and synthetic biology raises several ethical considerations. A primary concern is biosafety and the potential environmental impact of releasing genetically modified organisms. sphericalinsights.comnumberanalytics.com There is an ethical responsibility to conduct thorough risk assessments and to understand the potential for synthetic organisms to disrupt ecological balances. sphericalinsights.com

Transparency and public engagement are also critical. sphericalinsights.com Researchers have a duty to communicate their work, including potential risks and benefits, to the public and to involve diverse stakeholders in discussions about the societal implications of synthetic biology. sphericalinsights.com This fosters public trust and ensures that research aligns with societal values. sphericalinsights.com

Informed consent is another key ethical principle, extending beyond human subjects to include communities and ecosystems that could be affected by the research. sphericalinsights.com This is particularly relevant when manipulating organisms that are integral to local agriculture or ecosystems. sphericalinsights.com

Justice and fairness demand that the benefits of synthetic biology are shared equitably. upenn.edu Researchers should consider the needs of disadvantaged communities and strive for inclusive practices. sphericalinsights.com The issue of intellectual property rights for new organisms and technologies also presents ethical challenges related to ownership and access. sphericalinsights.com

Several guiding principles for the ethical conduct of synthetic biology research have been proposed, including public beneficence, responsible stewardship, intellectual freedom and responsibility, and democratic deliberation. upenn.edu Adherence to these principles is intended to guide the field toward responsible innovation. numberanalytics.comupenn.edu

Conclusion and Outlook for 3 Aminonorvaline Research

Synthesis of Key Research Findings and Contributions to the Field

Research into 3-aminonorvaline, a chiral β-amino acid, has yielded significant contributions, particularly in the areas of stereoselective synthesis and its application as a building block for novel biomolecules. vulcanchem.com Unlike proteinogenic α-amino acids, β-amino acids like this compound feature an additional carbon atom in their backbone, which influences their conformational preferences and imparts resistance to enzymatic degradation. chiroblock.comhilarispublisher.com

Key Research Findings: